3-Nitrobenzaldoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

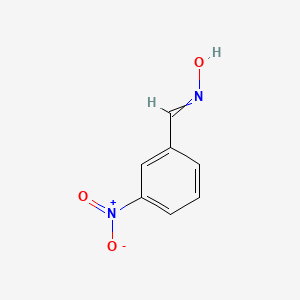

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

N-[(3-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H |

InChI Key |

GQMMRLBWXCGBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobenzaldoxime, covering its chemical properties, synthesis, and potential biological significance. The information is tailored for researchers in chemistry and drug development, with a focus on experimental details and data presentation.

Core Chemical and Physical Properties

This compound is an organic compound with the CAS Number 3431-62-7 . It is characterized by a nitro group at the meta position of the benzaldehyde oxime structure. The properties of this compound and its (E)-isomer are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3431-62-7 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | - | - |

| Melting Point | 123-125 °C | |

| Boiling Point | 295.2 °C at 760 mmHg | |

| Density | 1.33 g/cm³ | |

| Solubility | - | - |

| IUPAC Name | (NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine |

| Property | (E)-3-Nitrobenzaldehyde oxime | Reference(s) |

| CAS Number | 3717-29-1 | |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.134 g/mol | |

| Appearance | - | - |

| Melting Point | 121 °C | |

| Boiling Point | - | - |

| Density | - | - |

| Solubility | - | - |

| IUPAC Name | (E)-N-[(3-nitrophenyl)methylidene]hydroxylamine | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. Below is a detailed experimental protocol adapted from general methods for oxime synthesis.[2][3]

Experimental Protocol: Synthesis via Grinding (Solvent-Free)

This method is an environmentally friendly approach that minimizes the use of solvents.

Materials:

-

3-Nitrobenzaldehyde (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Anhydrous sodium carbonate (1.5 mmol)

-

Mortar and pestle

-

Ethyl acetate

-

Water

Procedure:

-

In a mortar, combine 3-nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol).

-

Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 10 mL of ethyl acetate to the mortar and triturate the solid.

-

Filter the mixture to remove inorganic salts.

-

Wash the solid residue with an additional 10 mL of ethyl acetate.

-

Combine the ethyl acetate filtrates and wash with water (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow Diagram

Caption: Workflow for the solvent-free synthesis of this compound.

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activity, the broader class of nitroaromatic compounds has garnered significant interest in drug development, particularly as antimicrobial agents.

Antichagasic Activity of Related Nitro Compounds

Nitroheterocyclic compounds are the basis of current treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. The mechanism of action of these drugs involves the enzymatic reduction of the nitro group by a parasite-specific Type I nitroreductase (NTR). This bioactivation leads to the formation of reactive metabolites that are toxic to the parasite.

| Compound Class | Target Organism | In Vitro Activity (IC₅₀) | Reference(s) |

| 3-Nitro-1H-1,2,4-triazoles | Trypanosoma cruzi | 0.04 - 1.97 µM | |

| 5-Nitroindazoles | Trypanosoma cruzi | 0.22 - 4.19 µM | |

| Thienyl-2-nitropropenes | Trypanosoma cruzi | ~0.6 µM |

Proposed Mechanism of Action in Trypanosoma cruzi

The trypanocidal activity of nitroaromatic compounds is dependent on their reduction by a Type I nitroreductase (NTR) found in the parasite. This enzyme is absent in mammalian hosts, providing a degree of selectivity. The activation pathway is as follows:

-

The nitroaromatic compound (prodrug) enters the T. cruzi parasite.

-

The parasite's NTR, using NADH as a cofactor, catalyzes a two-electron reduction of the nitro group to a nitroso intermediate.

-

A subsequent two-electron reduction by NTR converts the nitroso intermediate to a hydroxylamine derivative.

-

This highly reactive hydroxylamine can then undergo further non-enzymatic transformations, leading to the formation of cytotoxic species, such as glyoxal, from the breakdown of the molecule.

-

These reactive metabolites can cause widespread damage to parasitic macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Proposed mechanism of action for nitroaromatic drugs in T. cruzi.

Safety and Toxicology

Hazard Identification for 3-Nitrobenzaldehyde:

-

Harmful if swallowed.

-

Causes skin, eye, and respiratory irritation.

-

Toxic to aquatic life with long-lasting effects.

General Considerations for Nitroaromatic Compounds:

-

Many nitroaromatic compounds are known to be genotoxic and/or mutagenic.

-

The mechanism of toxicity in mammals can involve futile redox cycling, leading to the production of reactive oxygen species and oxidative stress.

Cytotoxicity of Related Compounds:

| Compound Class | Cell Line | Cytotoxicity (IC₅₀ / CC₅₀) | Reference(s) |

| Estrone Oxime Derivatives | HepG2 | > 30 µM | |

| AChE Reactivating Oximes | HepG2 | 2 - 30.6 mmol/L | |

| 5-Nitro-2-thienyl-malononitrile | J774 Macrophages | > 10 µg/mL |

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. A full safety data sheet (SDS) should be consulted before use.

References

- 1. article.aascit.org [article.aascit.org]

- 2. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzaldoxime from 3-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Nitrobenzaldoxime, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. The document details the chemical pathway, experimental protocols, and characterization of the final product, presenting quantitative data in a clear and accessible format.

Introduction

This compound is a derivative of benzaldehyde containing a nitro group in the meta position of the aromatic ring. This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their versatile reactivity. The oxime functional group can be further transformed into various other functionalities, making this compound a key building block in the synthesis of more complex molecules. This guide focuses on its preparation from 3-Nitrobenzaldehyde and hydroxylamine hydrochloride.

Reaction Scheme and Mechanism

The synthesis of this compound from 3-Nitrobenzaldehyde proceeds through a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine, thus liberating the free nucleophile.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Equipment

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Synthesis Procedure

A microwave-assisted synthesis has been reported for this conversion.[1] The following protocol is an adaptation for conventional laboratory heating.

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Nitrobenzaldehyde (0.10 g, 0.66 mmol), hydroxylamine hydrochloride (0.07 g, 1.01 mmol), and anhydrous sodium carbonate (0.11 g, 1.04 mmol) in 3 ml of ethanol.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate (10 ml) and water (10 ml) and transfer the mixture to a separatory funnel.[1] Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.[1]

-

Isolation of Product: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a white solid.[1]

Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | White solid | |

| Melting Point | 121 °C |

Spectroscopic Data

The following spectroscopic data can be used to confirm the structure of this compound.

¹H NMR (500 MHz, CDCl₃):

-

δ 8.45 (s, 1H, -OH)

-

δ 8.26-8.24 (m, 1H, Ar-H)

-

δ 8.23 (s, 1H, -CH=N)

-

δ 8.10 (s, 1H, Ar-H)

-

δ 7.93 (d, J = 5.0 Hz, 1H, Ar-H)

-

δ 7.59 (t, J = 8.0 Hz, 1H, Ar-H)

Expected IR Spectral Data: The IR spectrum is expected to show characteristic peaks for the O-H stretch of the oxime, the C=N double bond, and the nitro group.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound from commercially available starting materials. The provided experimental protocol and characterization data will be valuable for researchers and professionals in the fields of organic synthesis and drug development. The synthesis involves a simple reaction setup and purification techniques, making it accessible for most chemistry laboratories. The resulting this compound is a versatile intermediate that can be used in a variety of subsequent chemical transformations.

References

An In-depth Technical Guide to 3-Nitrobenzaldoxime: Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 3-Nitrobenzaldoxime. The document details the physicochemical properties of the compound, offers a detailed experimental protocol for its synthesis, and outlines methodologies for its characterization using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is an organic compound belonging to the class of oximes. The presence of a nitro group at the meta-position of the benzene ring significantly influences its electronic properties and reactivity. Oximes, in general, are important intermediates in organic synthesis and have been investigated for a range of biological activities. This document serves as a technical resource, consolidating the key chemical and physical characteristics of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzaldehyde oxime scaffold with a nitro group substituted at the third position of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| CAS Number | 3431-62-7; 20747-39-1 (syn-isomer); 3717-29-1 ((E)-isomer) | [1][2] |

| Molecular Weight | 166.13 g/mol | [1] |

| InChI Key | GQMMRLBWXCGBEV-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC(=C1)C=NO)--INVALID-LINK--[O-] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 121-125 °C | |

| Boiling Point | 295.2 °C at 760 mmHg (Predicted) | |

| Appearance | Pale yellow crystalline solid | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform. | |

| pKa | Not available |

Synthesis

This compound is typically synthesized via a condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. The reaction is pH-dependent and can be catalyzed by either an acid or a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.

-

To the hydroxylamine hydrochloride solution, slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) while cooling in an ice bath to liberate free hydroxylamine.

-

Add the freshly prepared hydroxylamine solution dropwise to the stirred solution of 3-nitrobenzaldehyde at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a beaker of cold water to precipitate the crude product.

-

The solid product is collected by vacuum filtration and washed with cold water.

-

The crude this compound is purified by recrystallization from an ethanol-water mixture to yield a pale yellow crystalline solid.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Caption: Logical workflow for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

5.1.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ):

-

Aromatic Protons: Multiple signals in the range of 7.5 - 8.5 ppm. The electron-withdrawing nitro group will cause downfield shifts of the aromatic protons.

-

Aldoxime Proton (-CH=NOH): A singlet typically observed between 8.0 and 8.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 10-12 ppm.

-

5.1.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts (δ):

-

Aromatic Carbons: Signals in the range of 120-150 ppm. The carbon attached to the nitro group will be significantly deshielded.

-

Aldoxime Carbon (-CH=NOH): A signal around 145-155 ppm.

-

5.1.3. Experimental Protocol (General)

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Expected Molecular Ion Peak (M⁺): m/z = 166.04 (for C₇H₆N₂O₃).

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of -OH (m/z = 149), -NO₂ (m/z = 120), and other characteristic fragments of the aromatic ring.

5.2.1. Experimental Protocol (General - Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H stretch (oxime): A broad band around 3200-3400 cm⁻¹.

-

C=N stretch (oxime): A medium intensity band around 1640-1680 cm⁻¹.

-

N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

5.3.1. Experimental Protocol (General - KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

While nitro-containing compounds are known to exhibit a wide range of biological activities, specific studies detailing the biological effects or involvement in signaling pathways of this compound are limited in the publicly available literature. Derivatives of 3-nitrobenzaldehyde, such as its thiosemicarbazone, have been investigated for antimicrobial activity. However, no specific signaling pathways directly modulated by this compound have been identified. Further research is warranted to explore the potential pharmacological applications of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The provided experimental protocols, while generalized, offer a solid foundation for the preparation and analysis of this compound in a laboratory setting. The presented data and methodologies are intended to support further research and development efforts involving this compound.

References

Spectroscopic Profile of 3-Nitrobenzaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Nitrobenzaldoxime. The information presented herein is essential for the structural elucidation, identification, and quality control of this important chemical entity in research and development settings. This document details expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also provided.

Introduction

This compound (C₇H₆N₂O₃, Molar Mass: 166.13 g/mol ) is an organic compound featuring a nitro-substituted aromatic ring and an oxime functional group. The presence and interplay of these functionalities give rise to a distinct spectroscopic signature. Understanding this signature is crucial for confirming the molecular structure and purity of synthesized batches. This guide presents a summary of its characteristic spectroscopic data.

Spectroscopic Data Summary

The following sections summarize the expected quantitative data for this compound across major spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The electron-withdrawing nature of the nitro group and the oxime moiety will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.5 - 11.5 | br s | N-OH |

| ~8.40 | s | H-2 |

| ~8.20 | d | H-4 |

| ~7.95 | d | H-6 |

| ~7.60 | t | H-5 |

| ~8.15 | s | CH=N |

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and br s (broad singlet).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148.5 | C-NO₂ |

| ~147.0 | C=N |

| ~135.0 | C-1 |

| ~133.0 | C-6 |

| ~129.8 | C-5 |

| ~124.0 | C-4 |

| ~122.0 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For aromatic nitro compounds, strong absorption bands are expected for the nitro group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Broad | O-H stretch (oxime) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1640 - 1600 | Medium | C=N stretch (oxime) |

| ~1530 | Strong | N-O asymmetric stretch (nitro) |

| ~1350 | Strong | N-O symmetric stretch (nitro) |

| ~950 - 900 | Medium | N-O stretch (oxime) |

| ~850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 166.037842 g/mol .

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 149 | [M-OH]⁺ |

| 120 | [M-NO₂]⁺ |

| 104 | [C₇H₆N]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.

-

Ionization Method (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire and interpret experimental data on a case-by-case basis.

An In-depth Technical Guide to 3-Nitrobenzaldoxime: Physicochemical Properties, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzaldoxime is an aromatic organic compound with the chemical formula C₇H₆N₂O₃. It belongs to the class of oximes, which are characterized by the C=N-OH functional group. The presence of a nitro group (-NO₂) in the meta position of the benzene ring significantly influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of this compound, detailing its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Melting Point | 121-125 °C | [3] |

| Boiling Point | 295.2 °C (Predicted) | |

| Density | 1.33 g/cm³ (Predicted) | |

| pKa | 10.27 (Predicted) | |

| LogP | 1.92610 (Predicted) | |

| Appearance | Pale yellow solid | |

| CAS Number | 3431-62-7 |

Solubility: While quantitative solubility data for this compound is not readily available in the literature, its precursor, 3-nitrobenzaldehyde, is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, acetone, and chloroform. It is anticipated that this compound exhibits similar solubility behavior due to its structural similarity.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 (broad) | O-H | Stretching |

| ~3100 | Aromatic C-H | Stretching |

| ~1640 | C=N (Oxime) | Stretching |

| ~1600, 1480 | Aromatic C=C | Stretching |

| ~1530, 1350 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

A singlet for the oxime proton (-OH).

-

A singlet for the aldimine proton (-CH=N).

-

A series of multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Expected chemical shifts include:

-

A signal for the aldimine carbon (~150 ppm).

-

Signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of small molecules such as NO₂, OH, and HCN, providing further structural confirmation.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the oxime and the electron-withdrawing nitro group.

-

Dehydration: Aldoximes can be dehydrated to form nitriles. This compound, upon treatment with a dehydrating agent, is expected to yield 3-nitrobenzonitrile.

-

Reduction: The nitro group can be reduced to an amino group using various reducing agents, which would yield 3-aminobenzaldoxime. The oxime functional group can also be reduced to a primary amine.

-

Oxidation: Oxidation of the oxime can lead to the formation of a nitrile oxide, a reactive intermediate that can participate in cycloaddition reactions to synthesize heterocyclic compounds.

-

Deoximation: The oxime can be converted back to the parent aldehyde, 3-nitrobenzaldehyde, through deoximation reactions.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the condensation reaction between 3-nitrobenzaldehyde and hydroxylamine hydrochloride.

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or sodium carbonate

-

Ethanol

-

Water

Procedure:

-

Dissolve 3-nitrobenzaldehyde in ethanol.

-

In a separate flask, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium hydroxide) in a minimal amount of water.

-

Add the hydroxylamine solution to the ethanolic solution of 3-nitrobenzaldehyde.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Analytical Methodologies

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under UV light.

-

Infrared Spectroscopy: The IR spectrum of the synthesized product is recorded using a KBr pellet or as a nujol mull to confirm the presence of the key functional groups.

-

Nuclear Magnetic Resonance Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure of the final product.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of nitroaromatic compounds is known to exhibit significant antimicrobial properties. The proposed mechanism of action for many nitroaromatic antibiotics involves their reductive bioactivation within the target organism.

The electron-withdrawing nitro group can be reduced by microbial nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamine species, as well as the nitro radical anion. These reactive species are capable of inducing cellular damage through various mechanisms, including:

-

DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and inhibition of DNA replication and repair, ultimately causing cell death.

-

Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like proteins and lipids.

-

Enzyme Inhibition: The reactive intermediates may also inhibit essential microbial enzymes, disrupting critical metabolic pathways.

Based on this general understanding, a proposed mechanism of antimicrobial action for this compound is depicted below. It is important to note that this is a generalized pathway for nitroaromatic compounds and further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound is a versatile organic molecule with interesting chemical properties conferred by its oxime and nitro functional groups. This guide has provided a detailed summary of its physicochemical characteristics, spectral data, and a general protocol for its synthesis. While its specific biological roles are yet to be fully elucidated, the known antimicrobial activities of related nitroaromatic compounds suggest that this compound and its derivatives could be promising candidates for further investigation in the development of new therapeutic agents. The experimental and theoretical frameworks presented herein aim to facilitate future research into this intriguing compound.

References

Solubility of 3-Nitrobenzaldoxime in Organic Solvents: An In-depth Technical Guide

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Nitrobenzaldoxime. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility behavior of this compound in common organic solvents, provides a detailed experimental framework for quantitative solubility determination, and visualizes the necessary workflow.

Core Topic: this compound

This compound, with the chemical formula C₇H₆N₂O₃, is an organic compound featuring a nitro group (-NO₂) and an oxime functional group (-CH=NOH) attached to a benzene ring.[1] The presence of these functional groups, along with the aromatic ring, dictates its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and potential pharmaceutical development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound in a wide range of organic solvents. The solubility of a compound is dependent on the solute's physical and chemical properties and the solvent's properties, as well as temperature and pressure.

While direct data is unavailable, the principle of "like dissolves like" can provide a qualitative estimation of solubility. The this compound molecule possesses both polar (nitro and oxime groups) and non-polar (benzene ring) characteristics. This suggests a nuanced solubility profile. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

The structurally related compound, 3-nitrobenzaldehyde, exhibits good solubility in a variety of organic solvents, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[2][3] It is reasonable to infer that this compound would exhibit a similar, though not identical, solubility pattern. The oxime group's ability to form hydrogen bonds might enhance its solubility in protic solvents compared to its aldehyde precursor.[4]

To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data for this compound.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Alcohol | |||

| Ethanol | Alcohol | |||

| Isopropanol | Alcohol | |||

| Acetone | Ketone | |||

| Ethyl Acetate | Ester | |||

| Acetonitrile | Nitrile | |||

| Dichloromethane | Halogenated | |||

| Toluene | Aromatic | |||

| Tetrahydrofuran | Ether | |||

| N,N-Dimethylformamide | Amide | |||

| Dimethyl Sulfoxide | Sulfoxide |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a robust and standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a solvent.[5] This method, coupled with a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, can yield precise and reproducible results.

Protocol: Isothermal Shake-Flask Method with HPLC/UV-Vis Analysis

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. This is necessary to create a calibration curve for quantifying the compound's concentration.

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis Spectrophotometer to determine the precise concentration of this compound.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor used. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Safety and Handling of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and known hazards associated with 3-Nitrobenzaldoxime (CAS No: 3431-62-7). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and minimize exposure risks.

Introduction to this compound

This compound is an organic compound with the molecular formula C₇H₆N₂O₃.[1][2] It is structurally characterized by a benzaldehyde oxime core with a nitro group substituted at the meta-position of the benzene ring. It is known for its applications in chemical synthesis and has been identified as a stain used in biological research.[1] Like many nitroaromatic compounds, it requires careful handling due to its potential health hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[3]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Quantitative Safety Data

The following tables summarize the key physical, chemical, and toxicological properties of this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3431-62-7 | |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Crystalline solid | N/A |

| Melting Point | 121 - 122 °C | |

| LogP | 1.92610 |

Table 2: Toxicological Data Summary

| Metric | Value | Remarks |

| Acute Oral Toxicity (LD50) | No data available for this compound. | For the related compound 3-Nitrobenzaldehyde (CAS 99-61-6), the LD50 (Oral, Rat) is 1075 mg/kg. This value should be used for reference only, indicating moderate acute toxicity. |

| Carcinogenicity | Not classified as a carcinogen. | No ingredient of the related compound 3-Nitrobenzaldehyde at levels ≥ 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. |

| General Nitroaromatic Toxicity | Nitroaromatic compounds can be bioactivated via nitroreduction to form hazardous intermediates (nitroanion radicals, nitroso, N-hydroxy derivatives) that lead to oxidative stress and potential genotoxicity. | This is a general mechanism for the class and should be considered a potential, unquantified hazard. |

Experimental Protocols and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required at all times.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of them immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

-

Contamination: Promptly clean up any spills using appropriate procedures and PPE. Decontaminate work surfaces after use.

Storage and Disposal

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

Emergency Procedures

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, call a poison center or doctor.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable container for disposal.

-

Clean the spill area thoroughly.

Visualized Workflows and Pathways

The following diagrams illustrate key safety workflows and the potential toxicological pathway for this class of compounds.

References

3-Nitrobenzaldoxime: A Technical Guide to its Synthesis, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzaldoxime is an organic compound characterized by the presence of a nitro group at the meta position of a benzaldoxime core. This technical guide provides an in-depth overview of its discovery, historical context, synthesis, and physicochemical properties. While its direct applications in drug development are not extensively documented, its role as a chemical intermediate and a subject of academic research warrants a detailed examination for professionals in the chemical and pharmaceutical sciences.

Discovery and History

The discovery of the oxime functional group (>C=N-OH) is credited to the German chemist Viktor Meyer and his student Alois Janny in 1882.[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the reaction of aldehydes and ketones with hydroxylamine to produce crystalline derivatives they named "oximes," a term derived from "oxygen" and "imine".[1] This discovery was significant for two primary reasons: it introduced a new class of organic compounds and it provided a method for the derivatization and characterization of carbonyl compounds.[1]

While the specific first synthesis of this compound is not well-documented in readily available historical records, its synthesis follows the general principle of oxime formation discovered by Meyer. The precursor, 3-nitrobenzaldehyde, became accessible through the development of aromatic nitration techniques in the 19th century. The nitration of benzaldehyde typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being a significant product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | [2][3] |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 123-125 °C | |

| CAS Number | 3431-62-7 |

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction of 3-Nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction can be catalyzed by either an acid or a base. Under basic conditions, the hydroxylamine hydrochloride is neutralized to release the free hydroxylamine, which then acts as a nucleophile.

Experimental Protocol

The following protocol is adapted from a reported synthetic procedure for substituted benzaldoximes:

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (10% aqueous solution)

-

Ethanol

-

Water

-

n-hexane (for recrystallization)

-

Round bottom flask

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round bottom flask, dissolve 3-Nitrobenzaldehyde (0.50 g, 3.3 mmol) in ethanol (10 ml).

-

Add a solution of hydroxylamine hydrochloride (0.230 g, 3.3 mmol) in water (20 ml) to the flask.

-

Reflux the mixture for 5 minutes.

-

Add 10% sodium hydroxide solution (5 ml) dropwise to the refluxing mixture.

-

Continue to reflux the solution for an additional 10 minutes.

-

After the reflux is complete, cool the reaction mixture in an ice bath and allow it to stand for 10 minutes.

-

A precipitate of this compound will form.

-

Collect the crystalline product by filtration.

-

Recrystallize the crude product from n-hexane to obtain pure this compound.

Chemical Reactions and Applications

This compound can undergo various chemical transformations. The oxime functional group can be dehydrated to form 3-nitrobenzonitrile. The nitro group can be reduced to an amino group, providing a route to 3-aminobenzaldoxime and its derivatives.

While specific, large-scale applications in drug development are not prominent in the literature, this compound is noted as a "stain with biological research applications". The precise nature of these applications and the staining mechanisms are not extensively detailed. Oximes, in general, are known to have a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific information in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Its biological effects are not well-characterized beyond general statements. This represents a potential area for future research, particularly in screening for enzyme inhibition or other pharmacologically relevant activities.

Logical Relationships and Workflows

The synthesis of this compound is a straightforward process that is a foundational reaction in organic chemistry. The logical workflow for its preparation and potential further reactions is depicted below.

Caption: Synthetic pathway and potential derivatization of this compound.

The following diagram illustrates the general workflow for investigating the biological activity of a compound like this compound.

Caption: General workflow for the biological investigation of a chemical compound.

References

Theoretical Investigations into the Molecular Structure of 3-Nitrobenzaldoxime: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 3-Nitrobenzaldoxime. The document synthesizes findings from various analytical techniques, including spectroscopic methods and computational chemistry. While a definitive crystal structure for this compound has not been reported, this guide draws upon data from its isomers and computational models to elucidate its structural characteristics. Key quantitative data are presented in tabular format for clarity, and detailed experimental and computational protocols are described. Visualizations of the investigative workflow and the molecule's structure are provided to facilitate a deeper understanding.

Introduction

This compound, a derivative of 3-nitrobenzaldehyde, is a significant organic compound with applications as a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.[1] The presence of the nitro group at the meta position of the benzene ring significantly influences the electronic properties and reactivity of both the aromatic system and the oxime functional group.[1][2] Understanding the precise molecular geometry and electronic structure of this compound is crucial for predicting its reactivity, designing novel synthetic pathways, and exploring its potential applications in areas such as medicinal chemistry and materials science.[3]

This guide focuses on the theoretical and spectroscopic approaches used to characterize the molecular structure of this compound, providing a valuable resource for researchers in organic chemistry, computational chemistry, and drug discovery.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of this compound involves the condensation reaction between 3-nitrobenzaldehyde and hydroxylamine.[1] This reaction can be performed under various conditions, including acidic or basic catalysis, and can be optimized for yield and reaction time. Green chemistry approaches, such as ultrasound-assisted synthesis, have also been explored to improve the efficiency of this transformation.

General Synthetic Protocol

A common method for the synthesis of this compound involves refluxing an ethanolic solution of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by precipitation and purified by recrystallization. The synthesis can result in the formation of (E) and (Z) geometric isomers.

Spectroscopic Data

Spectroscopic techniques are fundamental in confirming the structure of synthesized this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference |

| FT-IR (KBr, cm⁻¹) | 3300 (O-H), 1619 (C=N), 1536 (asymmetric NO₂), 1351 (symmetric NO₂) | |

| ¹H NMR (CDCl₃, δ ppm) | 8.44 (s, 1H, CH=N), 8.21 (d, 1H, Ar-H), 7.86 (d, 1H, Ar-H), 7.75 (t, 1H, Ar-H), 7.26 (s, 1H, OH) |

These spectroscopic signatures confirm the presence of the key functional groups: the hydroxyl group of the oxime, the carbon-nitrogen double bond, and the nitro group attached to the aromatic ring.

Computational and Theoretical Studies

In the absence of a definitive single-crystal X-ray diffraction study for this compound, computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating its molecular geometry and electronic properties.

Computational Methodologies

Quantum chemical calculations are employed to optimize the molecular geometry and predict various molecular properties. A typical computational workflow involves:

-

Geometry Optimization: The initial structure of this compound is built and optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to aid in the assignment of experimental vibrational spectra.

-

Electronic Property Calculation: Further analyses, such as Natural Bond Orbital (NBO) analysis, are conducted to understand the electronic structure, charge distribution, and hyperconjugative interactions within the molecule.

Theoretical Structural Parameters

While specific calculated bond lengths and angles for this compound are not detailed in the provided search results, theoretical studies provide valuable insights into its three-dimensional structure. For comparison, the experimentally determined crystal structure of its isomer, syn-p-Nitrobenzaldoxime, reveals a monoclinic crystal system with the space group P2₁/c. Such data for isomers can serve as a benchmark for validating computational models of this compound.

Molecular Structure and Reactivity

The molecular structure of this compound is characterized by the planar benzene ring, the oxime functional group (-CH=NOH), and the nitro group (-NO₂). The electron-withdrawing nature of the nitro group at the meta position influences the acidity of the oxime's hydroxyl proton and the electrophilicity of the C=N bond. This electronic modulation affects the molecule's reactivity in various transformations, such as the Beckmann rearrangement, dehydration to nitriles, and reduction to amines.

Experimental and Computational Workflow

The comprehensive study of this compound's molecular structure involves a synergistic approach combining synthesis, spectroscopic characterization, and computational modeling. The following diagram illustrates this integrated workflow.

Figure 1: Workflow for the theoretical and experimental study of this compound.

Molecular Structure Visualization

The following diagram provides a 2D representation of the this compound molecule, highlighting its key functional groups.

Figure 2: 2D structure of this compound.

Conclusion

The molecular structure of this compound has been investigated through a combination of synthetic chemistry, spectroscopy, and computational modeling. While a crystal structure remains to be reported, theoretical studies, supported by experimental spectroscopic data, provide a reliable model of its geometry and electronic properties. The presence and position of the nitro group are key determinants of its chemical behavior. This guide provides a foundational understanding for researchers interested in the further exploration and application of this compound and its derivatives in various scientific and industrial fields. Further research focusing on single-crystal X-ray diffraction would be invaluable in definitively determining its solid-state structure.

References

Unveiling the Potential: A Technical Guide to Future Research on 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzaldoxime, a small aromatic molecule, stands at the intersection of diverse chemical functionalities, offering a rich landscape for exploratory research in medicinal chemistry and drug discovery. The presence of a nitro group, a known pharmacophore and toxicophore, combined with the versatile oxime moiety, suggests a spectrum of potential biological activities waiting to be elucidated. This technical guide provides a comprehensive overview of promising research avenues for this compound, detailing its synthesis, potential biological applications, and a roadmap for its systematic investigation. While quantitative biological data for this specific molecule is currently scarce in public literature, this document outlines the experimental protocols and theoretical frameworks necessary to unlock its therapeutic potential. We present detailed methodologies for its synthesis and characterization, alongside protocols for assessing its cytotoxic, antimicrobial, and enzyme-inhibitory activities. Furthermore, we propose potential mechanisms of action based on the known bioactivation of nitroaromatic compounds and illustrate logical workflows to guide future research endeavors. This guide is intended to serve as a foundational resource for researchers poised to explore the untapped scientific value of this compound.

Introduction: The Scientific Case for this compound

This compound is an organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Its structure is characterized by a benzaldehyde core functionalized with a nitro group at the meta position and an oxime group.[1][2] The strategic placement of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the oxime.[1] While its parent compound, 3-nitrobenzaldehyde, is a known intermediate in the synthesis of various pharmaceuticals, the biological profile of this compound remains largely unexplored.

The therapeutic and toxicological relevance of nitro-containing compounds is well-documented. Many nitroaromatic drugs exert their effects through bioreductive activation, a process often enhanced in hypoxic environments characteristic of solid tumors or anaerobic bacteria. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates capable of interacting with cellular macromolecules like DNA, a mechanism that underpins the activity of some anticancer and antimicrobial agents. The oxime functional group is also of significant interest in medicinal chemistry, known for its role in the design of enzyme inhibitors and its potential for modification into various heterocyclic systems.

Given this background, this compound presents itself as a compelling candidate for investigation in several key research areas:

-

Anticancer Drug Discovery: The nitro group suggests potential as a hypoxia-activated prodrug.

-

Antimicrobial Agent Development: The bioreductive activation pathway is a known mechanism for antimicrobial action.

-

Enzyme Inhibition: The oxime moiety can be explored for its potential to inhibit various enzymes.

-

Neuroprotective Research: Some nitro compounds have been investigated for their roles in neuroprotection.

This guide will provide the necessary technical details to embark on a thorough investigation of these potential applications.

Synthesis and Characterization

The primary route to synthesizing this compound is through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. This reaction is versatile and can be performed under various conditions to optimize yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine (as a base)

-

Ethanol or other suitable solvent

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a weak base like sodium acetate (1.5 equivalents) in a minimal amount of water.

-

Add the hydroxylamine solution to the stirred solution of 3-nitrobenzaldehyde.

-

The reaction mixture is then typically refluxed for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization

A thorough characterization of the synthesized this compound is crucial. The following techniques are recommended:

| Technique | Purpose | Expected Observations |

| Melting Point | Determination of purity. | A sharp melting point indicates high purity. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for O-H (oxime), C=N (oxime), and N-O (nitro group) stretching. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation. | Signals corresponding to the aromatic protons, the oxime proton, and the carbons of the benzene ring and the oxime group. |

| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 166.13 g/mol . |

Potential Research Areas and Experimental Designs

The following sections outline key areas for investigating the biological potential of this compound, complete with suggested experimental protocols.

Anticancer Activity

The presence of the nitro group makes this compound a prime candidate for evaluation as a hypoxia-activated anticancer agent.

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines under both normoxic and hypoxic conditions.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HUVEC).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

96-well plates.

-

CO₂ incubator and a hypoxic chamber.

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate one set of plates under standard normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂).

-

After a predetermined incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent and measure the absorbance using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation:

The results of the cytotoxicity screening can be summarized in a table to compare the effects on different cell lines under varying oxygen levels.

| Cell Line | Condition | IC₅₀ (µM) of this compound | Selectivity Index (SI) |

| Cancer Cell Line 1 | Normoxia | Experimental Data | Calculated Value |

| Hypoxia | Experimental Data | ||

| Cancer Cell Line 2 | Normoxia | Experimental Data | Calculated Value |

| Hypoxia | Experimental Data | ||

| Non-cancerous Cell Line | Normoxia | Experimental Data | |

| Hypoxia | Experimental Data | ||

| The Selectivity Index (SI) is calculated as the IC₅₀ in normal cells divided by the IC₅₀ in cancer cells. An SI value ≥ 3 is considered promising for anticancer potential. |

The bioreductive activation of nitroaromatic compounds is known to generate reactive nitrogen species that can induce DNA damage and apoptosis. A potential signaling pathway to investigate would be the DNA damage response pathway.

Antimicrobial Activity

The same principle of bioreductive activation that suggests anticancer potential also points towards possible antimicrobial activity, particularly against anaerobic or microaerophilic bacteria and certain fungi.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a range of microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

This compound stock solution.

-

Appropriate microbial growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

96-well microplates.

-

Microplate reader or visual inspection.

Procedure:

-

Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under conditions suitable for the growth of the microorganism.

-

Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.

Data Presentation:

The antimicrobial activity can be presented in a table summarizing the MIC values against different pathogens.

| Microorganism | Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data |

| Escherichia coli | Gram-negative Bacteria | Experimental Data |

| Candida albicans | Fungus | Experimental Data |

Enzyme Inhibition

The oxime functionality of this compound makes it a candidate for investigation as an enzyme inhibitor. A logical starting point would be to screen it against a panel of enzymes relevant to human diseases.

Objective: To assess the inhibitory effect of this compound on a specific enzyme.

Materials:

-

Purified enzyme of interest.

-

Substrate for the enzyme (preferably one that produces a colorimetric or fluorometric signal).

-

This compound solution.

-

Assay buffer.

-

96-well plate and microplate reader.

Procedure:

-

Add the assay buffer, enzyme, and varying concentrations of this compound to the wells of a 96-well plate.

-

Pre-incubate the mixture to allow for any interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Data Presentation:

The enzyme inhibition data can be tabulated to show the potency of this compound against different enzymes.

| Enzyme | IC₅₀ (µM) of this compound | Type of Inhibition (if determined) |

| Enzyme A | Experimental Data | e.g., Competitive, Non-competitive |

| Enzyme B | Experimental Data | e.g., Competitive, Non-competitive |

Proposed Research Workflow

To systematically investigate the potential of this compound, a structured research workflow is recommended.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential. Its chemical architecture, featuring both a bioreducible nitro group and a versatile oxime moiety, provides a strong rationale for its investigation as a novel therapeutic agent. This technical guide has outlined a clear and actionable research plan, from synthesis and characterization to a multi-pronged biological evaluation. While the current body of literature lacks specific biological data on this compound, the proposed experimental protocols and research workflows provide a solid foundation for future studies. The exploration of this compound could lead to the discovery of new anticancer, antimicrobial, or enzyme-inhibitory lead compounds. Further research into its structure-activity relationships, through the synthesis and testing of analogues, will be a critical next step in realizing its full therapeutic potential. The scientific community is encouraged to build upon the framework presented herein to unlock the promising future of this compound in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 3-Nitrobenzaldoxime, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol details the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its synthesis is a fundamental reaction involving the condensation of an aldehyde with hydroxylamine to form an oxime. This protocol outlines a reliable method for the preparation of this compound from commercially available starting materials.

Key Reaction and Stoichiometry

The synthesis of this compound proceeds via the reaction of 3-nitrobenzaldehyde with hydroxylamine. When hydroxylamine hydrochloride is used, a base is required to liberate the free hydroxylamine, which then acts as the nucleophile.

Reaction:

3-NO₂C₆H₄CHO + NH₂OH·HCl + NaOH → 3-NO₂C₆H₄CH=NOH + NaCl + 2H₂O

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 56-58 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~155 (decomposes) |

| Sodium Hydroxide | NaOH | 40.00 | 318 |

| This compound | C₇H₆N₂O₃ | 166.13 | 121 |

Experimental Protocol

Materials:

-

3-Nitrobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (1.2 eq)

-

Methanol

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Büchner funnel and filter paper